molecular formula C16H19NO3 B12535783 Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate CAS No. 654640-22-9

Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate

Cat. No.: B12535783
CAS No.: 654640-22-9
M. Wt: 273.33 g/mol
InChI Key: SCDSXWOXPHQXHH-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate typically involves the reaction of ethyl cyanoacetate with 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an esterification step to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate
  • 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate

Uniqueness

Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

654640-22-9

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate

InChI

InChI=1S/C16H19NO3/c1-4-20-16(18)14(11-17)6-5-12(2)13-7-9-15(19-3)10-8-13/h5,7-10,14H,4,6H2,1-3H3

InChI Key

SCDSXWOXPHQXHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C(C)C1=CC=C(C=C1)OC)C#N

Origin of Product

United States

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